molecular formula C24H29N5O6 B041877 Pemetrexed Diethyl Ester CAS No. 146943-43-3

Pemetrexed Diethyl Ester

Cat. No.: B041877
CAS No.: 146943-43-3
M. Wt: 483.5 g/mol
InChI Key: DEJAOZLLEHXUBF-KRWDZBQOSA-N
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Description

Pemetrexed Diethyl Ester is a chemical compound derived from Pemetrexed, an antifolate antineoplastic agent. Pemetrexed is widely used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma. The diethyl ester form is an intermediate in the synthesis of Pemetrexed and is crucial for its production .

Mechanism of Action

Target of Action

Pemetrexed Diethyl Ester, also known as (S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate, primarily targets three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are:

Mode of Action

This compound exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby disrupting the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Biochemical Pathways

The compound affects the folate pathway and the purine and pyrimidine synthesis pathways . By inhibiting the enzymes TS, DHFR, and GARFT, it disrupts the synthesis of purine and pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis . This disruption of nucleotide synthesis affects cell replication, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in a variety of solid tumors . It has been found that the depth of the absolute neutrophil counts (ANC) nadir correlates with systemic exposure to the compound . Several studies have confirmed that the pharmacokinetics of Pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell replication processes. By inhibiting the synthesis of purine and pyrimidine, the compound prevents the formation of DNA and RNA, leading to cell death . This results in the inhibition of tumor growth .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pemetrexed Diethyl Ester involves several steps. One common method starts with the condensation of ethyl cyanoacetate with 2-bromoacetaldehyde diethylacetal, followed by cyclization with guanidine to form a pyrimidinone intermediate. This intermediate undergoes further reactions, including acylation, iodination, and condensation with N-(4-ethynylbenzoyl)-L-glutamic acid dimethyl ester. The final step involves the elimination of the dimethoxybenzyl-protecting group using trifluoroacetic acid and sulfuric acid, followed by saponification with sodium hydroxide in tetrahydrofuran and water .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and solvent composition. The use of high-performance liquid chromatography and gas chromatography ensures the chemical purity and residual solvent determination .

Chemical Reactions Analysis

Types of Reactions: Pemetrexed Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Pemetrexed Diethyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of Pemetrexed and other antifolate compounds.

    Biology: Studied for its role in inhibiting folate-dependent metabolic processes.

    Medicine: Used in the development of chemotherapeutic agents for cancer treatment.

    Industry: Employed in the production of high-purity pharmaceutical compounds.

Comparison with Similar Compounds

    Methotrexate: Another antifolate used in cancer treatment.

    Raltitrexed: Used in the treatment of colorectal cancer.

    Pralatrexate: Used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Pemetrexed Diethyl Ester is unique due to its multitargeted antifolate activity, inhibiting multiple enzymes involved in folate metabolism and nucleotide synthesis. This broad-spectrum inhibition makes it particularly effective in treating various types of cancer .

Biological Activity

Pemetrexed diethyl ester is a derivative of pemetrexed, an antifolate chemotherapeutic agent primarily utilized in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative efficacy, and relevant research findings.

This compound exhibits its biological activity through several key mechanisms:

  • Inhibition of Folate-Dependent Enzymes : Similar to its parent compound, pemetrexed, the diethyl ester form inhibits critical enzymes such as:
    • Thymidylate Synthase (TS) : Essential for DNA synthesis.
    • Dihydrofolate Reductase (DHFR) : Involved in the synthesis of tetrahydrofolate, crucial for nucleotide production.
    • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Plays a role in purine metabolism.

These actions disrupt the folate-dependent metabolic pathways necessary for cell proliferation, leading to reduced tumor growth and increased apoptosis in cancer cells .

Comparative Biological Activity

The biological activity of this compound can be compared with other derivatives of pemetrexed. The following table summarizes some key characteristics and activities:

CompoundStructure CharacteristicsBiological Activity
This compound Ethyl groups at the ester positionIntermediate activity; less potent than parent drug
Pemetrexed-5-Methyl Ester Methyl group at 5-positionSignificant antitumor activity; retains effects similar to pemetrexed
Pemetrexed Disodium Salt Sodium salt formClinically used; potent inhibitor
Pemetrexed Dimethyl Ester Two methyl groups on the esterSimilar antitumor effects

In Vitro Studies

Research indicates that this compound retains significant antitumor activity. In vitro studies have demonstrated its ability to inhibit cell proliferation effectively. For instance, studies show that it can significantly reduce the viability of cancer cell lines similar to that observed with pemetrexed itself .

Clinical Observations

A clinical study evaluated the efficacy of pemetrexed in patients with advanced non-squamous lung cancer. While this study primarily focused on pemetrexed, it provides insights into the potential effectiveness of its derivatives like the diethyl ester. The study found that patients receiving low-dose pemetrexed exhibited a median progression-free survival (PFS) of 6.5 months and a median overall survival (OS) of 12 months . These findings suggest that derivatives may also contribute positively to treatment outcomes.

Case Studies

  • Case Study on Efficacy in NSCLC : A patient cohort treated with pemetrexed demonstrated significant tumor reduction rates after two cycles of treatment, with a notable percentage achieving stable disease (SD) or partial response (PR). This supports the hypothesis that similar derivatives could yield comparable results in clinical settings .
  • Toxicity Profile : In studies examining toxicity, this compound was noted to have a tolerable side effect profile, akin to other antifolates. This aspect is crucial for patient management during chemotherapy regimens .

Properties

IUPAC Name

diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJAOZLLEHXUBF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Pemetrexed Diethyl Ester and what is its significance in pharmaceutical chemistry?

A1: this compound is a crucial intermediate in the synthesis of Pemetrexed Disodium, the active pharmaceutical ingredient in the anti-cancer drug Pemetrexed. [, , ] This compound plays a vital role in achieving the high purity required for the final drug substance.

Q2: The provided research articles mention achieving high purity this compound. Why is high purity important for this intermediate?

A2: High purity of this compound is critical because impurities can propagate through the synthesis process and contaminate the final drug product. [, ] This can impact the drug's efficacy and safety. Specifically, the articles highlight methods to achieve a purity greater than 98.5%, which is essential for producing a safe and effective pharmaceutical product. []

Q3: One of the research papers describes a novel process for synthesizing Pemetrexed Disodium using specific solvents and purification steps. Could you elaborate on the significance of this process?

A3: The novel process described focuses on optimizing the synthesis of this compound and subsequently Pemetrexed Disodium. [, ] It emphasizes the use of specific solvent systems and purification techniques, like washing with a controlled pH basic solution and selective precipitation, to achieve high purity. These refinements are crucial for large-scale production and ensuring the quality of the final drug substance.

Q4: Can you discuss the different salt forms of Pemetrexed mentioned in the research and their potential implications?

A4: The research mentions both the Disodium salt and a (bi)lysine salt of Pemetrexed. [] While the Disodium salt is the commercially available form of the drug, research into alternative salt forms like the (bi)lysine salt is valuable. This exploration could lead to improved drug properties such as enhanced stability, altered solubility, or potentially different pharmacokinetic profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.